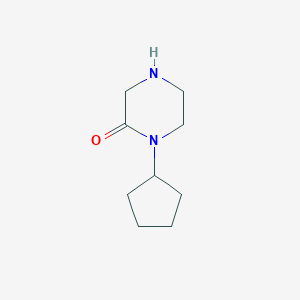

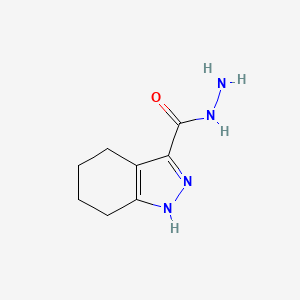

1-Cyclopentylpiperazin-2-one

Overview

Description

1-Cyclopentylpiperazin-2-one is a chemical compound that falls within the broader class of diketopiperazines, which are the smallest cyclic peptides known. These compounds are characterized by a piperazine backbone and are known for their diverse biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can help infer some of the properties and potential synthesis methods for this compound.

Synthesis Analysis

The synthesis of related diketopiperazines typically involves the formation of a piperazine ring, which can be achieved through various methods. For instance, the synthesis of functionalized diketopiperazines as cyclotryprostatin and tryprostatin analogues starts with a Pictet–Spengler reaction followed by acylation or alkylation of the piperidine nitrogen and condensation with a primary amine . Similarly, chiral spirocyclic 2,6-dioxopiperazines are synthesized from amino acid-derived alpha-quaternary alpha-amino nitriles via a series of reactions including cyano hydration, cyclization, and N-alkylation . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of diketopiperazines is typically elucidated using spectroscopic methods such as NMR and HR-MS, as seen in the isolation of a new diketopiperazine from Bacillus licheniformis . The absolute configuration of these molecules can be determined by single-crystal X-ray analysis or NOESY analysis combined with Marfey's method . These techniques would be relevant for determining the molecular structure of this compound.

Chemical Reactions Analysis

Diketopiperazines can undergo various chemical reactions. For example, the 2,6-dioxopiperazine ring can open under certain conditions, leading to N-(carboxyalkyl)amino acid derivatives . The reactivity of this compound would likely be influenced by the presence of the cyclopentyl group and the ketone functionality, which could affect its chemical stability and the types of reactions it can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of diketopiperazines can vary widely depending on their substitution patterns. They can exhibit a range of biological activities, including antimicrobial and biofilm inhibiting properties . The solid-phase synthesis of 1,4,5-substituted-2-oxopiperazines has been reported, which suggests that this compound could potentially be synthesized in a similar manner and possess distinct physical properties based on its substitution pattern .

Scientific Research Applications

Neuroprotective and Neurotrophic Effects

1-Cyclopentylpiperazin-2-one derivatives have shown significant potential in neuroprotection and neurotrophism. A study by Elbrønd-Bek et al. (2011) focused on a novel compound, 2-(cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, demonstrating neuroprotective properties against glutamate excitotoxicity and oxidative stress, and inducing neurite outgrowth in vitro. This suggests its potential in treating neurodegenerative diseases like stroke or traumatic brain injury (Elbrønd-Bek et al., 2011).

Antimicrobial Properties

Cyclo(l-Pro- l-Asp), a diketopiperazine, and its analogs have demonstrated antimicrobial properties. Challa et al. (2013) compared cyclo(l-Pro- l-Asp) with its 2-ketopiperazine analog, finding that cyclo(l-Pro- l-Asp) showed potent inhibitory effects against various pathogenic bacteria and fungi (Challa et al., 2013).

Cancer Research

In the field of cancer research, this compound derivatives have shown potential as anti-cancer agents. Du et al. (2014) discovered dimeric epipolythiodiketopiperazines from the fungus Preussia typharum, which exhibited potent cytotoxic activity against cancer cell lines (Du et al., 2014).

DNA Interaction and Inhibition of Topoisomerase

A study by Baş et al. (2019) explored the DNA binding modes and inhibition of topoisomerase enzymes by silicon (IV) phthalocyanine and naphthalocyanines bearing 1-acetylpiperazine units. These compounds showed promise in acting as anticancer drugs with significant cytotoxicity on carcinoma cell lines (Baş et al., 2019).

Pharmacological Applications

This compound and its derivatives have been studied for various pharmacological applications. Ochi et al. (2000) investigated 1-[(4, 5-bis(4-methoxyphenyl)-2-thiazoyl)carbonyl]-4-methylpiperazine hydrochloride (FR122047) for its analgesic effects. The compound demonstrated selective inhibition for cyclooxygenase-1, suggesting its potential as an analgesic agent (Ochi et al., 2000).

properties

IUPAC Name |

1-cyclopentylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9-7-10-5-6-11(9)8-3-1-2-4-8/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBQQMHPEQJNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCNCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360637 | |

| Record name | 1-cyclopentylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59702-17-9 | |

| Record name | 1-cyclopentylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide](/img/structure/B1299441.png)

![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)